molecular formula C8H17N3O2 B12005682 1-Ethyl-3-(morpholin-4-ylmethyl)urea CAS No. 7498-02-4

1-Ethyl-3-(morpholin-4-ylmethyl)urea

Cat. No.: B12005682
CAS No.: 7498-02-4
M. Wt: 187.24 g/mol
InChI Key: BDIDEQARMJLJCE-UHFFFAOYSA-N
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Description

1-Ethyl-3-(morpholin-4-ylmethyl)urea is a substituted urea derivative characterized by an ethyl group and a morpholinylmethyl substituent attached to the urea core. Ureas are known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capacity and structural versatility.

Properties

CAS No.

7498-02-4

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-3-(morpholin-4-ylmethyl)urea

InChI

InChI=1S/C8H17N3O2/c1-2-9-8(12)10-7-11-3-5-13-6-4-11/h2-7H2,1H3,(H2,9,10,12)

InChI Key

BDIDEQARMJLJCE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea can be synthesized through the reaction of ethyl isocyanate with morpholine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_2\text{H}_5\text{NHCONHCH}_2\text{C}_4\text{H}_8\text{O} ]

Industrial Production Methods: Industrial production of this compound involves the continuous-flow synthesis method. This method allows for the efficient production of the compound by generating isocyanate in situ and reacting it with morpholine. The continuous-flow system ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Ethyl-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea

  • Structure : Features a morpholine ring and a 4-chlorophenyl group attached to the urea core.
  • Key Properties: The morpholine ring adopts a chair conformation, enhancing steric stability . Forms N–H⋯O hydrogen-bonded dimers in the crystal lattice, influencing solubility and crystallinity . Synthesized via reaction of 4-aminomorpholine with (4-chlorophenyl)carbamoyl chloride in ethanol (80% yield) .
  • Pharmacokinetic Relevance : The polar surface area (PSA) of morpholine-containing ureas (~75–90 Ų) suggests moderate membrane permeability, aligning with Veber’s rules for bioavailability .

1-Ethyl-3-(4-methylphenethyl)urea

  • Structure : Contains an ethyl group and a 4-methylphenethyl substituent.
  • Dynamic Behavior : Exhibits reversible urea bond cleavage in the presence of Zn²⁺ ions, forming ethyl isocyanate intermediates. This dynamic property is exploited in self-healing polymers .
  • Synthesis : Generated via reaction of ethyl isocyanate with 2-(p-tolyl)ethylamine under heating (90°C in DMSO-d₆), confirmed by NMR (e.g., urea proton resonance at 5.87 ppm) .

1-Ethyl-3-(2-hydroxyethyl)urea

  • Structure : Ethyl and 2-hydroxyethyl substituents on urea.
  • Applications : Used in polymer science and as a precursor for hydrophilic coatings .

1-Ethyl-3-(4-boronophenyl)urea

  • Structure : Ethyl group and a boronate ester-functionalized phenyl ring.
  • Utility : The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation .

Comparative Data Table

Compound Molecular Weight Polar Surface Area (Ų) Rotatable Bonds Key Functional Groups Synthesis Method Applications References
1-Ethyl-3-(morpholin-4-ylmethyl)urea ~215.25* ~75–90* 5* Morpholine, ethyl, urea Not reported in evidence Drug design, polymers
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea 255.70 ~85 3 Morpholine, chlorophenyl, urea Ethanol reflux, 80% yield Crystallography, pharmacology
1-Ethyl-3-(4-methylphenethyl)urea 236.33 ~50 6 Ethyl, phenethyl, urea Zn²⁺-mediated dynamic synthesis Self-healing polymers
1-Ethyl-3-(2-hydroxyethyl)urea 132.16 ~110 4 Hydroxyethyl, ethyl, urea Not specified Hydrogels, coatings
1-Ethyl-3-(4-boronophenyl)urea 276.15 ~95 5 Boronate ester, ethyl, urea Suzuki coupling precursor Bioconjugation

*Estimated based on structural analogs.

Key Research Findings

Hydrogen Bonding and Crystallinity

Morpholine-containing ureas (e.g., 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea) exhibit strong N–H⋯O hydrogen bonding, leading to stable crystalline phases. This contrasts with hydroxyethyl-substituted ureas, where hydrogen bonding with water may reduce crystallinity .

Pharmacokinetic Performance

  • Morpholine Derivatives : Lower PSA (~85 Ų) and fewer rotatable bonds (3–5) align with Veber’s criteria for oral bioavailability (PSA ≤ 140 Ų, ≤10 rotatable bonds) .
  • Hydroxyethyl Derivatives : Higher PSA (~110 Ų) may limit membrane permeability despite favorable logP values .

Dynamic Covalent Chemistry

Ureas with labile bonds (e.g., 1-ethyl-3-(4-methylphenethyl)urea) enable stimuli-responsive materials. Zinc ions catalyze urea bond reversibility, facilitating self-healing in polymers .

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